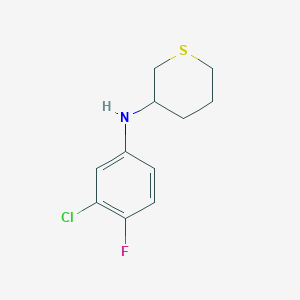

N-(3-chloro-4-fluorophenyl)thian-3-amine

Description

Properties

Molecular Formula |

C11H13ClFNS |

|---|---|

Molecular Weight |

245.74 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)thian-3-amine |

InChI |

InChI=1S/C11H13ClFNS/c12-10-6-8(3-4-11(10)13)14-9-2-1-5-15-7-9/h3-4,6,9,14H,1-2,5,7H2 |

InChI Key |

OSGILMVZNFNKBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)NC2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)thian-3-amine typically involves the reaction of 3-chloro-4-fluoroaniline with thian-3-amine under specific conditions. One common method involves the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process to ensure high yield and purity. This process often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product from impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)thian-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thian-3-amines .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine ()

- Structure : Replaces the thiane ring with a thiazole moiety, retaining the 3-chloro-4-fluorophenyl group but adding a 4-fluorophenyl substituent on the thiazole.

- Activity : Exhibits antibacterial properties, with reported efficacy against Staphylococcus aureus and Escherichia coli. The thiazole ring enhances π-stacking interactions in biological targets compared to thian-3-amine derivatives .

- Synthesis : Prepared via cyclization of thiourea intermediates, highlighting the versatility of halogenated aryl groups in heterocyclic chemistry .

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine ()

- Structure : Incorporates a quinazoline core instead of thiane, with additional morpholine and methoxy substituents.

- Applications : Demonstrates promise in pharmaceutical research, particularly as kinase inhibitors. The chloro-fluorophenyl group contributes to hydrophobic interactions in ATP-binding pockets .

Aryl-Substituted Amines with Halogenated Phenyl Groups

3-Chloro-N-phenyl-phthalimide ()

- Structure : Phthalimide backbone with a 3-chloro-N-phenyl group.

- Utility: Serves as a monomer precursor for polyimide synthesis. The chloro substituent improves thermal stability compared to non-halogenated analogs .

N-(3-Chlorophenethyl)-4-nitrobenzamide ()

- Structure : Combines a 3-chlorophenethylamine with a nitrobenzamide group.

Comparative Analysis Table

Research Findings and Implications

- Biological Relevance : Analogues like the thiazole and quinazoline derivatives suggest that the chloro-fluorophenyl moiety is critical for targeting enzymes or receptors with hydrophobic binding pockets .

- Material Science : Halogenated aryl amines are pivotal in synthesizing high-performance polymers, as seen in 3-chloro-N-phenyl-phthalimide’s role in polyimide production .

Biological Activity

N-(3-chloro-4-fluorophenyl)thian-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thian-3-amine moiety substituted with a 3-chloro and a 4-fluoro group on the phenyl ring. Its molecular formula is C₉H₈ClFNS, with a molecular weight of approximately 215.68 g/mol. The specific arrangement of these substituents is crucial for its biological activity, influencing its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. This inhibition can lead to reduced inflammation and tumor growth, making it a candidate for therapeutic applications in cancer treatment and inflammatory diseases.

- Receptor Modulation : It is believed that this compound can modulate receptor activity, affecting signaling pathways related to cell growth and survival. Such interactions could potentially enhance or inhibit cellular responses depending on the target receptor .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. For instance, studies have reported its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Minimum inhibitory concentration (MIC) values indicate significant antimicrobial properties, suggesting potential for development as an antibacterial agent .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. Research has indicated that this compound can selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Q & A

Q. What are the common synthetic routes for N-(3-chloro-4-fluorophenyl)thian-3-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 3-chloro-4-fluoroaniline derivatives and thian-3-amine precursors. Key parameters include:

- Base selection : Potassium carbonate or sodium hydroxide is used to deprotonate the amine, facilitating nucleophilic attack .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .

- Temperature control : Reactions are heated to 60–80°C to ensure completion while minimizing side reactions . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the aromatic substitution pattern and amine linkage. For example, the fluorine atom at the 4-position deshields adjacent protons, causing distinct splitting patterns .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]) and fragmentation pathways .

- UV-Vis spectroscopy : Used to study electronic transitions influenced by the chloro-fluorophenyl group, aiding in stability assessments under varying pH conditions .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Enzyme inhibition assays : Test interactions with kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess potency (reported IC values range: 10–50 μM) .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G**) reveal:

- Electrostatic potential maps : Highlight nucleophilic regions (amine group) and electrophilic sites (chlorine/fluorine substituents) .

- HOMO-LUMO gaps : Predict charge-transfer interactions with biological targets. For this compound, a narrow gap (~4.1 eV) suggests redox activity .

- Solvent effects : PCM models simulate aqueous solubility, correlating with experimental logP values (~2.8) .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated thian-3-amine derivatives?

Discrepancies often arise from:

- Substituent positioning : Meta vs. para halogen placement (e.g., 3-Cl-4-F vs. 4-Cl-3-F) alters steric and electronic profiles, impacting target binding .

- Assay variability : Standardize protocols (e.g., fixed incubation times, controlled ATP levels in kinase assays) to reduce noise .

- Structural analogs : Compare with N-(3-bromo-4-fluorophenyl)thian-3-amine (higher steric bulk) or fluorine-free derivatives to isolate halogen effects .

Q. What strategies enhance the stability of this compound in aqueous solutions for in vivo studies?

- Prodrug design : Introduce acetyl-protected amines to reduce hydrolysis .

- Nanoparticle encapsulation : Use PLGA polymers to improve bioavailability and reduce metabolic degradation .

- pH optimization : Stability is maximized at pH 7.4 (phosphate buffer), with degradation half-life extending from 2 hours (pH 5) to 24 hours (pH 7.4) .

Q. How do halogen atoms (Cl/F) influence the compound’s intermolecular interactions in crystal structures?

Single-crystal X-ray diffraction (e.g., SHELX-refined structures) shows:

- Halogen bonding : The chlorine atom forms weak interactions (3.2–3.5 Å) with sulfur atoms in adjacent molecules, stabilizing the lattice .

- Fluorine’s role : The 4-fluoro group participates in C–H···F hydrogen bonds (2.8 Å), affecting packing density and melting point .

Methodological Tables

Table 1. Comparison of Halogenated Thian-3-amine Derivatives

Table 2. Key DFT Parameters for Electronic Structure Analysis

| Functional | Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|---|

| B3LYP | 6-31G** | -6.2 | -2.1 | 4.1 |

| ωB97X-D | def2-TZVP | -6.5 | -1.8 | 4.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.